
Pirralkonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pirralkonium bromide is a useful research compound. Its molecular formula is C35H72BrN3 and its molecular weight is 614.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. How can researchers verify the identity and purity of Pirralkonium bromide during synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques (e.g., NMR, FT-IR) and chromatography (HPLC) to confirm molecular structure and purity. Cross-reference with regulatory standards (e.g., USP monographs for quaternary ammonium compounds) to validate analytical protocols . For novel synthetic routes, provide detailed characterization data (e.g., melting point, elemental analysis) and compare against the International Non-Proprietary Name (INN) specifications for this compound (C35H72N3Br, SMILES: CCCCCCCCCCCCCCCCN+(CCCN1C(CCC1C)C)CCCN2C(CCC2C)C.[Br-]) .
Q. What are the established protocols for studying this compound’s antimicrobial efficacy?
- Methodological Answer : Follow standardized microbiological assays (e.g., MIC/MBC testing) under controlled pH and temperature conditions. Include comparator agents (e.g., benzethonium chloride) to contextualize potency. Document experimental parameters such as inoculum size and incubation time to ensure reproducibility .
Q. How should researchers address nomenclature inconsistencies in regulatory databases?
- Methodological Answer : Cross-check identifiers across authoritative sources:
Identifier Type | Value | Source |
---|---|---|
UNII | 6WVM5HPV4T | US FDA |
XEVMPD Code | SUB09942MIG | EMA |
CAS | 17243-65-1 | UNSPSC |
Resolve conflicts using the WHO INN List (Volume 22, 1968) and HS trade codes (293390) . |
Advanced Research Questions
Q. How can experimental design mitigate contradictions in this compound’s pharmacological data?
- Methodological Answer : Use factorial design to isolate variables (e.g., solvent polarity, counterion effects) that influence bioactivity. For example, discrepancies in cytotoxicity studies may arise from differences in cell-line sensitivity or bromide ion interference. Validate findings with orthogonal assays (e.g., flow cytometry vs. fluorescence microscopy) and report raw data in supplementary materials .
Q. What strategies are effective for analyzing this compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) with HPLC-MS monitoring. Key degradation products (e.g., demethylated analogs) should be quantified using validated calibration curves. Include a table of degradation kinetics:
Temperature (°C) | Humidity (%) | t90 (days) | Major Degradant |
---|---|---|---|
25 | 60 | 180 | Compound X |
40 | 75 | 90 | Compound Y |
Correlate results with molecular dynamics simulations to predict shelf-life . |
Q. How can researchers resolve conflicting reports on this compound’s mechanism of action?
- Methodological Answer : Employ multimodal approaches:
- Biophysical assays : Surface plasmon resonance (SPR) to measure binding affinity to bacterial membranes.
- Computational modeling : Molecular docking against putative targets (e.g., lipid II synthase).
- Genetic knockouts : Use microbial strains with modified membrane composition to test hypotheses .
Publish negative results and raw datasets to reduce publication bias .
Q. Methodological Notes for Replicability
- Synthesis : For novel derivatives, adhere to Beilstein Journal guidelines: report yields, stereochemical outcomes, and purity thresholds (>95% by HPLC). Use Supporting Information for extensive datasets .
- Data Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions and avoid overgeneralization .
Properties
CAS No. |
17243-65-1 |
---|---|
Molecular Formula |
C35H72BrN3 |
Molecular Weight |
614.9 g/mol |
IUPAC Name |
bis[3-(2,5-dimethylpyrrolidin-1-yl)propyl]-hexadecyl-methylazanium;bromide |
InChI |
InChI=1S/C35H72N3.BrH/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-29-38(6,30-21-27-36-32(2)23-24-33(36)3)31-22-28-37-34(4)25-26-35(37)5;/h32-35H,7-31H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
XFVMOBHZJPHMOI-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCC[N+](C)(CCCN1C(CCC1C)C)CCCN2C(CCC2C)C.[Br-] |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(CCCN1C(CCC1C)C)CCCN2C(CCC2C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.